N-[1-(2-chlorophenyl)piperidin-3-yl]-2-methoxypropanamide
Description
N-[1-(2-chlorophenyl)piperidin-3-yl]-2-methoxypropanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in the synthesis of various organic compounds, including medicinal products . The presence of the 2-chlorophenyl group and the methoxypropanamide moiety in the structure of this compound contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
N-[1-(2-chlorophenyl)piperidin-3-yl]-2-methoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-11(20-2)15(19)17-12-6-5-9-18(10-12)14-8-4-3-7-13(14)16/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSZDRWDDIZHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCN(C1)C2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(2-chlorophenyl)piperidin-3-yl]-2-methoxypropanamide involves several steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 2-chlorophenyl group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 2-chlorophenyl group using reagents such as chlorobenzene and a suitable catalyst.
Attachment of the methoxypropanamide moiety: The final step involves the reaction of the intermediate compound with methoxypropanamide under specific reaction conditions to yield the desired product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-[1-(2-chlorophenyl)piperidin-3-yl]-2-methoxypropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(2-chlorophenyl)piperidin-3-yl]-2-methoxypropanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorophenyl)piperidin-3-yl]-2-methoxypropanamide involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-[1-(2-chlorophenyl)piperidin-3-yl]-2-methoxypropanamide can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar biological activities but differ in their substituents and overall structure.
Chlorophenyl derivatives: Compounds with the 2-chlorophenyl group may exhibit similar chemical reactivity and biological properties.
Methoxypropanamide derivatives: These compounds share the methoxypropanamide moiety and may have similar chemical and biological characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which contributes to its distinct chemical and biological properties.
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